molecular formula C19H18N4O2 B2845210 N-(2-cyanophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008242-85-0

N-(2-cyanophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2845210
CAS RN: 1008242-85-0
M. Wt: 334.379
InChI Key: UBIBUDOHQJZXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

A practical synthesis route for a structurally related compound, emphasizing the importance of cyclization processes in heterocyclic chemistry, was described by Wenpeng et al. (2014) in the Journal of Heterocyclic Chemistry (Ma Wenpeng et al., 2014). This research underlines the utility of such compounds in developing synthetic methodologies that are crucial for pharmaceutical chemistry.

Antimicrobial and Antifungal Activity

Compounds structurally similar to "N-(2-cyanophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide" have been synthesized and tested for their antimicrobial and antifungal activities. Ahmed et al. (2018) synthesized new lipophilic acetamide derivatives, showing promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, as well as appreciable antifungal activity (Hany E. A. Ahmed et al., 2018).

Anticancer Activity

The synthesis of novel derivatives and their evaluation against cancer cell lines have demonstrated significant anticancer effects. Bardiot et al. (2015) identified acetamide derivatives with fungicidal activity against Candida species and broad antifungal activity against other fungi, highlighting potential applications in cancer treatment (D. Bardiot et al., 2015).

Molecular Docking and Drug Design

Molecular docking studies have been conducted to understand the binding modes and mechanisms of similar compounds toward enzyme targets, such as EGFR protein kinase enzyme. Such studies facilitate the design of cytotoxic agents and enhance our understanding of compound interactions at the molecular level, as demonstrated by Ahmed et al. (2018) (Hany E. A. Ahmed et al., 2018).

properties

IUPAC Name

N-(2-cyanophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-7-15-16(8-12(11)2)23-19(25)17(21-15)9-18(24)22-14-6-4-3-5-13(14)10-20/h3-8,17,21H,9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIBUDOHQJZXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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